![molecular formula C15H18N2O2 B1451960 [1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177348-71-8](/img/structure/B1451960.png)

[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine

Vue d'ensemble

Description

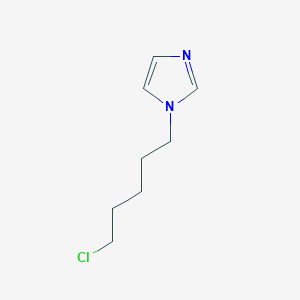

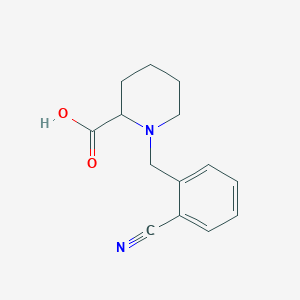

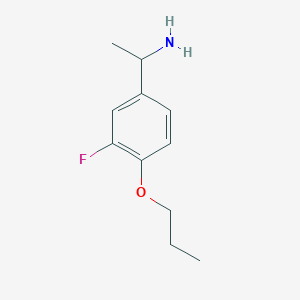

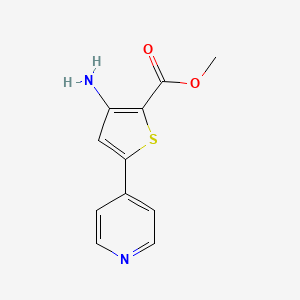

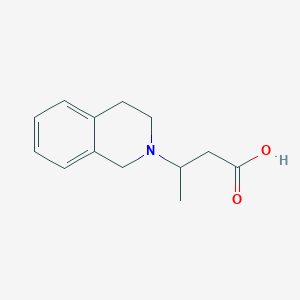

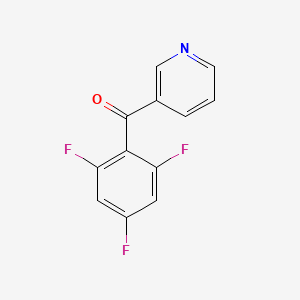

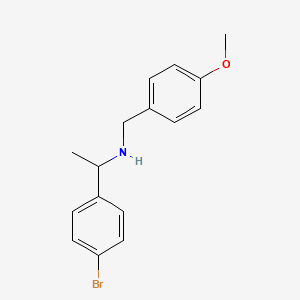

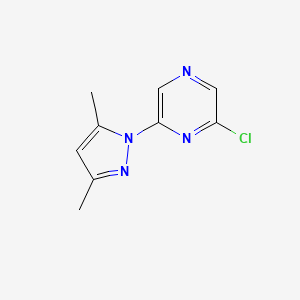

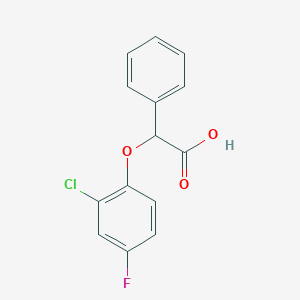

“[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine” is a complex organic compound. The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, which is a cyclic structure containing oxygen atoms . This group is connected to a 2,5-dimethylpyrrol-3-yl group, which is a five-membered ring containing nitrogen . The compound also contains a methanamine group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of new N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides as possible therapeutic agents for Alzheimer’s disease has been described . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the structures of sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the properties of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide were studied .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

This compound has been synthesized as part of a study to create new therapeutic agents for Alzheimer’s disease . The derivatives of this compound have shown potential as cholinesterase enzyme inhibitors, which are important in the treatment of Alzheimer’s due to their role in neurotransmitter regulation.

Antibacterial Applications

Research indicates that derivatives of this compound have been tested for their antibacterial potential . They have been found to inhibit biofilm formation of pathogenic bacteria like Escherichia coli and Bacillus subtilis, which is crucial for preventing bacterial infections.

Anti-Inflammatory Properties

The benzodioxin moiety, which is part of this compound’s structure, has been associated with anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Cancer Research

Compounds with the benzodioxin structure have been explored for their anticancer properties . The compound could be a candidate for further research in this field due to its structural similarity.

Neurodegenerative Disorders

The compound has been mentioned in the context of various diseases, including neurodegenerative disorders. Its potential therapeutic applications in this area could be linked to its effects on neurotransmitter systems.

Pharmacokinetics

Studies on similar compounds have detailed their absorption, metabolism, and excretion processes . Understanding these pharmacokinetic properties is essential for developing effective medications.

Hemolytic Activity

The hemolytic activity of this compound’s derivatives has been studied to assess their cytotoxicity . This is important for evaluating the safety profile of potential new drugs.

Antioxidant Potential

Benzodioxin derivatives are known for their antioxidant properties . As oxidative stress is implicated in various diseases, this compound could be useful in developing antioxidant therapies.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.

Mode of Action

It is known that similar compounds exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates their function, leading to these diverse effects.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds , it is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties suggest that the compound has good bioavailability and is able to reach its targets in the body.

Result of Action

Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound likely has diverse molecular and cellular effects.

Propriétés

IUPAC Name |

[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10-7-12(9-16)11(2)17(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-8H,5-6,9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTWTTWDDWJPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)

![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)

![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)